molecular formula C7H7BrN2O2 B1272924 2-Bromo-4-methyl-6-nitroaniline CAS No. 827-24-7

2-Bromo-4-methyl-6-nitroaniline

Cat. No. B1272924
CAS RN: 827-24-7
M. Wt: 231.05 g/mol
InChI Key: VFPKZASVVCBVMG-UHFFFAOYSA-N
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Patent
US08338605B2

Procedure details

The title compound was prepared by dissolving 4-Methyl-2-nitro-phenylamine (20.0 g, 131 mmol) in 200 mL of HOAc. The reaction mixture was then heated to 100° C. until reaction mixture was homogeneous. At this point the reaction mixture was cooled to room temperature and Br2 (25.21 g, 157 mmol) was added drop wise over the course of 10 minutes. An orange solid formed, and upon completion of the addition the reaction mixture was diluted with water and the title compound collected by filtration (29 g, 96%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
25.21 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[Br:12]Br>CC(O)=O.O>[Br:12][C:6]1[CH:7]=[C:2]([CH3:1])[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]=1[NH2:8]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC(=C(C=C1)N)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
25.21 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
At this point the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
An orange solid formed
ADDITION
Type
ADDITION
Details
upon completion of the addition the reaction mixture
FILTRATION
Type
FILTRATION
Details
the title compound collected by filtration (29 g, 96%)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C)[N+](=O)[O-])N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.